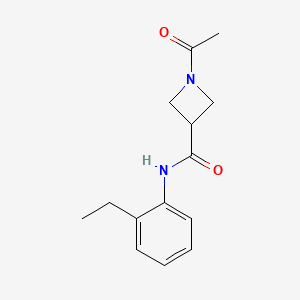

1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-11-6-4-5-7-13(11)15-14(18)12-8-16(9-12)10(2)17/h4-7,12H,3,8-9H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWNKVHNSPMLLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Synthetic Routes

Optimization and Process Considerations

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Hydrogenolysis Catalyst | 10% Pd/C (w/w) | Prevents dimerization |

| Acetylation Temperature | 0–5°C | Minimizes hydrolysis |

| Reaction Solvent | Anhydrous THF or Dichloromethane | Enhances solubility |

Key challenges include:

Chemical Reactions Analysis

1-Acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Cancer Therapy

1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide is being investigated for its role as a small-molecule inhibitor in cancer treatment, particularly targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is known for its role in promoting tumor growth and survival; thus, inhibiting its function can lead to reduced cancer cell proliferation. Research indicates that this compound binds to the SH2 domain of STAT3, preventing dimerization and subsequent DNA binding, which inhibits the transcription of genes involved in cancer progression.

Antimicrobial Activity

The azetidine ring structure is associated with a variety of biological activities, including antibacterial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains . This suggests potential applications in developing new antibiotics.

Material Science

Polymer Synthesis

Azetidine derivatives are utilized in synthesizing polymers with unique properties. The incorporation of this compound into polymer matrices can enhance their mechanical properties and introduce antimicrobial characteristics . This application is significant for developing coatings and materials used in medical devices.

Biological Studies

Enzyme Interactions

The compound's unique structure allows it to be used in studying enzyme interactions and receptor binding. The ability to modify the azetidine framework enables researchers to explore various biological pathways and mechanisms, particularly those involving enzyme inhibition or activation .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Mechanism/Action |

|---|---|---|

| Medicinal Chemistry | Cancer Therapy | Inhibits STAT3 pathway, reducing tumor growth |

| Antimicrobial Activity | Effective against various bacterial strains | |

| Material Science | Polymer Synthesis | Enhances mechanical properties and introduces antimicrobial features |

| Biological Studies | Enzyme Interaction Studies | Explores interactions with enzymes and receptors |

Case Studies

-

STAT3 Inhibition Study

In a recent study, researchers synthesized several azetidine derivatives, including this compound, and evaluated their inhibitory effects on STAT3. Results demonstrated a significant reduction in STAT3 activity, correlating with decreased proliferation rates in breast cancer cell lines. -

Antimicrobial Testing

Another study assessed the antibacterial efficacy of azetidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the azetidine structure exhibited notable antibacterial activity, paving the way for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors:

Comparison with Similar Compounds

Structural and Functional Insights

Core Structure Variations: The azetidine core in the target compound contrasts with the β-carboline core in 6c, which is larger and aromatic. β-Carbolines are associated with DNA intercalation or serotonin receptor modulation, whereas azetidines are explored for kinase inhibition or as peptidomimetics .

Substituent Effects :

- The 2-ethylphenyl group in the target compound likely enhances lipophilicity compared to the polar sulfonyl group in N-methoxy-N-methyl-1-methyl sulfonyl azetidine-3-carboxamide , which may limit its cellular uptake .

- The trifluoroethyl group in the imidazolidine analog increases metabolic resistance due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .

Toxicity and Stability: Limited toxicological data for 2-cyano-N-[(methylamino)carbonyl]acetamide underscores the need for caution in handling structurally related compounds . The acetyl group in the target compound may improve stability compared to the methoxy-methyl substituents in the sulfonyl azetidine derivative .

Research Implications and Gaps

- Pharmacological Potential: The target compound’s balance of rigidity and lipophilicity merits evaluation in drug discovery, particularly for targets requiring small, conformationally restricted molecules.

- Analytical Methods : LC/MS conditions described for furopyridine derivatives (e.g., gradient elution with ammonium acetate ) could be adapted to characterize the target compound’s purity and stability.

- Data Limitations : Absence of direct bioactivity or toxicity data for this compound necessitates further preclinical profiling.

Biological Activity

1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features an azetidine ring, which is known for its unique structural properties that can influence biological activity. The presence of the acetyl group and the ethylphenyl substituent may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing azetidine rings exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activity of this compound is still under investigation, but it is hypothesized to share similar properties due to its structural characteristics.

Table 1: Summary of Biological Activities of Azetidine Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Potential inhibitors of tumor growth | |

| Anti-inflammatory | Modulation of inflammatory pathways |

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

Target Interactions : Similar to other imidazole derivatives, it may interact with various enzymes and receptors, leading to altered cellular functions .

Biochemical Pathways : The compound is expected to influence pathways related to inflammation and cell proliferation, potentially modulating gene expression associated with these processes .

Pharmacokinetics : The pharmacokinetic profile, including absorption and metabolism, is crucial for determining the efficacy and safety of the compound. Azetidine derivatives often exhibit improved metabolic stability compared to larger ring systems due to their structural properties .

Case Studies and Research Findings

Several studies have investigated azetidine derivatives for their therapeutic potential:

- Antimicrobial Activity : A study examining various azetidine derivatives found significant bactericidal effects against Staphylococcus spp., suggesting that modifications in the azetidine structure can enhance antimicrobial properties .

- Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects of azetidine compounds on cancer cell lines indicated that certain derivatives exhibited selective cytotoxicity while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

- Inhibition Studies : Research into enzyme inhibition has shown that azetidine-containing compounds can act as effective inhibitors in biochemical assays, indicating their potential as drug candidates for various diseases .

Q & A

Q. What are the recommended synthetic routes for 1-acetyl-N-(2-ethylphenyl)azetidine-3-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, starting with azetidine-3-carboxylic acid derivatives. A common approach includes:

Azetidine ring functionalization : Introduce the acetyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using acetyl chloride in dichloromethane with a base like triethylamine) .

Amide coupling : React the acetylated azetidine intermediate with 2-ethylphenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .

Optimization : Apply factorial design (e.g., 2³ design) to test variables like catalyst concentration, temperature, and solvent polarity. For example, varying Pd catalysts (0.5–2 mol%) and reaction times (12–48 hrs) to maximize yield . Monitor reaction progress via HPLC or TLC .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: Use a combination of:

- 1H/13C NMR : Confirm regiochemistry of the azetidine ring and acetyl group. Compare chemical shifts with computational predictions (e.g., DFT-based tools like Gaussian) .

- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ expected at m/z 303.18) .

- IR Spectroscopy : Identify carbonyl stretches (amide C=O ~1650 cm⁻¹, acetyl C=O ~1720 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .

Q. How should researchers assess the compound’s stability under laboratory conditions?

Methodological Answer:

- Storage : Store at –20°C in desiccated, amber vials to prevent hydrolysis of the acetyl group .

- Stress Testing :

- Light Sensitivity : Expose to UV (254 nm) for 48 hrs; track changes in UV-Vis absorbance .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s reactivity in biological or chemical systems?

Methodological Answer:

- Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate transition states for acetyl group hydrolysis or azetidine ring opening. Compare activation energies with experimental kinetics .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on hydrogen bonding with the carboxamide moiety .

- Validation : Cross-reference computed binding affinities with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data .

Q. How should researchers resolve contradictions in bioactivity data across assays?

Methodological Answer:

- Assay Replication : Repeat experiments under standardized conditions (e.g., ATP levels, cell passage number) .

- Orthogonal Assays : Compare enzymatic inhibition (e.g., IC50) with cell-based viability assays (e.g., MTT) to rule out off-target effects .

- Purity Analysis : Verify compound integrity (>95% via HPLC) and stereochemical consistency (CD spectroscopy) .

Q. What advanced methodologies can optimize reaction scale-up without compromising yield?

Methodological Answer:

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., azetidine ring decomposition) .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

- Membrane Separation : Purify crude products using nanofiltration membranes (MWCO 300–500 Da) to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.